N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride is a novel compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds that combine thiazole and sulfonamide, groups known for their antibacterial activity .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound’s solid-state arrangement, absorption, and fluorescence properties are influenced by the functionalization of the N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent .Scientific Research Applications
Benzothiazoles in Drug Discovery
Benzothiazoles are recognized for their wide range of pharmacological activities. These activities span from antimicrobial and analgesic effects to antitubercular, antiviral, and antioxidant properties. The benzothiazole nucleus is fundamental in many biologically active molecules, indicating its significance in medicinal chemistry. For instance, compounds like Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole structure, highlighting its utility in drug development (Sumit, Arvind Kumar, & A. Mishra, 2020).
Biological Activities and Applications
Benzothiazoles and their derivatives have been explored for their therapeutic potentials, including anticancer, antimicrobial, and anti-inflammatory effects. This exploration is driven by the structural versatility of benzothiazoles, which allows for a range of biological activities based on the nature and position of their substituents. The structural activity relationship (SAR) studies of benzothiazole derivatives have provided valuable insights into designing and developing novel compounds with enhanced biological activities (Nandini Pathak, E. Rathi, Nitesh Kumar, S. Kini, & C. Rao, 2019).
Benzothiazoles in Anticancer Research
The anticancer potential of benzothiazole derivatives has been a particular focus of recent studies. These compounds have shown effectiveness against various cancer cell lines through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and the induction of apoptosis via reactive oxygen species (ROS) activation. This indicates that benzothiazole-based compounds could serve as promising leads in cancer chemotherapy (M. Bhat & S. L. Belagali, 2020).
Mechanism of Action
Target of Action
The primary targets of N-(benzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators like prostaglandins . This results in the suppression of inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of inflammation and pain due to the inhibition of prostaglandin production . This can lead to relief from symptoms in conditions where inflammation is a key factor .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S.ClH/c22-15-16-5-7-17(8-6-16)20(26)25(10-9-24-11-13-27-14-12-24)21-23-18-3-1-2-4-19(18)28-21;/h1-8H,9-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMCEEBNKJDFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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